molecular formula C9H17BrN2O B3351143 1-Acetyl-4-(3-bromopropyl)piperazine CAS No. 335621-30-2

1-Acetyl-4-(3-bromopropyl)piperazine

Cat. No.: B3351143
CAS No.: 335621-30-2
M. Wt: 249.15 g/mol
InChI Key: GDZSWQQEYMTLKD-UHFFFAOYSA-N
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Description

1-Acetyl-4-(3-bromopropyl)piperazine is a chemical compound with the molecular formula C9H17BrN2O It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-(3-bromopropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-bromopropylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-(3-bromopropyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include azides, nitriles, and secondary amines.

    Oxidation Reactions: N-oxides are the primary products.

    Reduction Reactions: Amines are the major products.

Scientific Research Applications

1-Acetyl-4-(3-bromopropyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the effects of piperazine derivatives on biological systems, including their potential as antiparasitic agents.

    Industrial Applications: It serves as a building block in the synthesis of more complex organic molecules used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(3-bromopropyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

    1-Acetyl-4-methylpiperazine: Similar in structure but with a methyl group instead of a bromopropyl group.

    1-Acetyl-4-(2-chloroethyl)piperazine: Contains a chloroethyl group instead of a bromopropyl group.

    1-Acetyl-4-(3-aminopropyl)piperazine: Features an aminopropyl group instead of a bromopropyl group.

Uniqueness: 1-Acetyl-4-(3-bromopropyl)piperazine is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Biological Activity

1-Acetyl-4-(3-bromopropyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antagonist for various receptors in the central nervous system (CNS). This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its piperazine core, which is modified with an acetyl group and a 3-bromopropyl side chain. Its molecular formula is C13H18BrN2OC_{13}H_{18}BrN_2O, with a molecular weight of approximately 300.2 g/mol. The structural features of this compound are crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key reactions that modify the piperazine structure to enhance its pharmacological properties. The following steps summarize the general synthetic route:

  • Formation of the Piperazine Ring : Starting from commercially available piperazine, the acetyl group is introduced at one nitrogen atom.
  • Bromopropyl Substitution : The introduction of the 3-bromopropyl group occurs through alkylation reactions, which enhances the compound's lipophilicity and receptor binding affinity.

Biological Activity

This compound exhibits notable biological activity, particularly in modulating neurotransmitter systems. It has been studied for its potential effects on serotonin and dopamine pathways, suggesting applications in treating neurological disorders such as anxiety and depression .

Receptor Interactions

The compound acts as an antagonist at specific receptor sites in the CNS. Research indicates that derivatives of piperazine can influence receptor activity significantly, which is essential for mood regulation and cognitive function . The following table summarizes some related compounds and their unique properties:

Compound NameStructure FeaturesUnique Properties
1-AcetylpiperazineAcetyl group on piperazineLacks bromopropyl side chain; different activity profile
4-(3-Chloropropyl)piperazineChlorine instead of brominePotentially different receptor interactions
1-(3-Bromopropyl)-4-methylpiperazineMethyl substitution at nitrogenVariation in lipophilicity affecting bioavailability
N-AlkylpiperazinesVaried alkyl groups on nitrogenDiverse biological activities based on alkyl chain length

The mechanism by which this compound exerts its effects involves binding to specific receptors involved in neurotransmission. Studies have shown that it can inhibit human acetylcholinesterase (AChE), which plays a critical role in cholinergic function and cognitive processes . This inhibition can lead to enhanced acetylcholine levels, potentially improving cognitive function.

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperazine derivatives, including this compound:

  • A study investigating N-alkyl piperazines found that modifications at the terminal piperazine could significantly alter CXCR4 activity, metabolic stability, and permeability . This suggests that structural modifications can enhance therapeutic efficacy.
  • Another research focused on virtual screening and molecular docking of piperazine derivatives demonstrated their potential as inhibitors for AChE, indicating their relevance in treating neurodegenerative diseases .

Properties

IUPAC Name

1-[4-(3-bromopropyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrN2O/c1-9(13)12-7-5-11(6-8-12)4-2-3-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZSWQQEYMTLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619099
Record name 1-[4-(3-Bromopropyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335621-30-2
Record name 1-[4-(3-Bromopropyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(1-piperazinyl)-1-ethanone (6.7 g, 0.052 mol), dibromopropane (330 mL, excess) and K2CO3 (10.2 g, 0.079 mol) was stirred at rt for 4 h. The mixture was washed with 4×100 mL of water, and the organic phase (diluted with DCM) was acidified with aqueous hydrobromic acid (7 mL of 62% HBr dissolved in 150 mL of water). The organic layer was separated and washed with water (2×50 mL). The combined water layers were extracted with ether, neutralised (to pH 7) with 13 mL of 10 M NaOH, and then extracted with DCM. The combined organic layers were dried and concentrated in vacuo to give 4.1 g (32%) of the title compound.
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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